molecular formula C19H19N7 B2884157 6-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2380176-19-0

6-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2884157
CAS RN: 2380176-19-0
M. Wt: 345.41
InChI Key: ULPGEDCSOZEMFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different ring or functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR and MS could be used to confirm the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the azetidine ring might undergo ring-opening reactions, while the benzimidazole could participate in electrophilic substitution reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds containing similar functional groups have been studied for their anticancer , antimicrobial , and other biological activities.

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activities. Additionally, modifications could be made to the structure to enhance its activity or reduce potential side effects .

properties

IUPAC Name

6-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7/c1-12-21-22-17-8-9-18(23-26(12)17)24-10-14(11-24)25-16-5-3-2-4-15(16)20-19(25)13-6-7-13/h2-5,8-9,13-14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPGEDCSOZEMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N4C5=CC=CC=C5N=C4C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole

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